Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt chemical structure and properties
Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt chemical structure and properties
An In-Depth Technical Guide to Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt (Monacolin J Hydroxy Acid, Sodium Salt)
Executive Summary
This technical guide provides a comprehensive overview of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt, a critical molecule in the landscape of statin-related research and pharmaceutical quality control. Known systematically as Sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate, this compound represents the hydrophilic, biologically active form of Monacolin J. It is recognized primarily as a significant impurity and reference standard for Lovastatin and Simvastatin.[1][2] This document delves into its chemical structure, physicochemical properties, synthesis, and biological relevance as an HMG-CoA reductase inhibitor. Furthermore, it provides detailed analytical methodologies essential for its identification and quantification, positioning it as an indispensable tool for researchers, quality control analysts, and drug development professionals in the cardiovascular therapeutic area.
Introduction & Significance
Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt is structurally the core of lovastatin, lacking the 2-methylbutyryl side chain and existing in the open-ring hydroxy acid form.[3] Lovastatin, a widely prescribed cholesterol-lowering drug, is administered as an inactive lactone prodrug.[4][5] In vivo, it is hydrolyzed to its corresponding β-hydroxyacid, the active metabolite that competitively inhibits HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase.[4][6] This enzyme governs a rate-limiting step in cholesterol biosynthesis.[5][7]
The subject of this guide is, therefore, structurally analogous to the active form of a natural statin precursor, Monacolin J.[3] Its primary significance in the pharmaceutical industry is twofold:
-
Pharmaceutical Reference Standard: It serves as a qualified impurity standard for the quality control of Lovastatin and Simvastatin drug substances and products.[2] Its accurate detection and quantification are crucial for ensuring the purity and safety of these widely used medications.
-
Research Chemical: It is a valuable tool for structure-activity relationship (SAR) studies, helping to elucidate the specific contribution of the ester side chain to the binding affinity and inhibitory potency of statins at the HMG-CoA reductase active site.
This guide offers the technical depth required by scientists to understand and effectively utilize this compound in their research and quality assurance workflows.
Chemical Identity and Physicochemical Properties
The precise identification of this compound is fundamental to its application. Its chemical and physical properties are summarized below.
Chemical Structure
The molecule consists of a hexahydronaphthalene ring system linked to a (3R,5R)-3,5-dihydroxyheptanoate sodium salt chain. This dihydroxy acid chain is the key pharmacophore that mimics the natural substrate of HMG-CoA reductase.
Caption: Chemical structure of the topic compound.
Identity Data
| Parameter | Value | Reference |
| CAS Number | 132294-94-1 | [2][8][9] |
| IUPAC Name | Sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate | [1][8] |
| Synonyms | Simvastatin Acid Triol Sodium Salt, Monacolin J Hydroxy Acid Sodium Salt | [8] |
| Molecular Formula | C₁₉H₂₉NaO₅ | [2][8] |
| Molecular Weight | 360.43 g/mol | [2] |
| InChI Key | RBIXDWORWZRXAF-WQWDMWLPSA-M | [1][9] |
Physicochemical Properties
| Parameter | Value | Reference |
| Physical Form | Neat / Solid | [1] |
| Purity (Typical) | ≥98% (by HPLC) | [8] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (inferred from Lovastatin Hydroxy Acid Sodium Salt) | [10] |
| Storage | Long-term storage at 2-8°C (refrigerator) | [8] |
Synthesis and Purification
This compound is not typically synthesized as a primary therapeutic agent but is rather prepared as a reference standard, originating from the biosynthetic pathway of lovastatin or as a product of hydrolysis.
Conceptual Synthesis Pathway
The most direct laboratory synthesis involves the base-catalyzed hydrolysis of Monacolin J, which is the direct lactone precursor. Monacolin J can be produced via fermentation using strains of Aspergillus terreus where the lovD gene, responsible for acylating the C-8' hydroxyl group, has been inactivated.[3]
The hydrolysis reaction is a straightforward ester cleavage.
-
Starting Material: Monacolin J (Des(2-methylbutyryl) Lovastatin)
-
Reagent: Sodium Hydroxide (NaOH) in a suitable solvent system (e.g., methanol/water).[11]
-
Reaction: The hydroxide ion attacks the carbonyl carbon of the lactone, leading to ring-opening and formation of the sodium carboxylate and a secondary alcohol.
-
Product: Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt.
Caption: Conceptual workflow for synthesis via hydrolysis.
Purification and Validation
Post-synthesis, the product must be purified to meet the stringent requirements of a reference standard. This is typically achieved through:
-
Extraction: If necessary, partitioning between organic and aqueous layers to remove unreacted starting material or byproducts.
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity (>98%).
-
Characterization: The final product's identity and purity are confirmed using a suite of analytical techniques, including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action and Biological Relevance
While primarily used as an analytical standard, the compound's structure allows it to function as a competitive inhibitor of HMG-CoA reductase.
Inhibition of HMG-CoA Reductase
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is the committed, rate-limiting step.[7] Statins, in their active hydroxy acid form, possess a structural motif that closely resembles HMG-CoA. This allows them to bind to the active site of the reductase enzyme with high affinity, competitively blocking the entry of the natural substrate.[4][] This inhibition leads to a reduction in endogenous cholesterol synthesis.[7]
Caption: Inhibition of HMG-CoA reductase in the cholesterol pathway.
Structure-Activity Relationship Insights
The biological activity of lovastatin is highly dependent on its 2-methylbutyryl side chain. This lipophilic group contributes significantly to the binding affinity within the hydrophobic pocket of the HMG-CoA reductase active site. Therefore, it is expected that Des(2-methylbutyryl) Lovastatin Hydroxy Acid would be a less potent inhibitor than the active form of lovastatin itself. Studying its inhibitory constant (Ki) in enzymatic assays provides direct quantitative evidence of the side chain's contribution to the drug's efficacy.
Analytical Methodologies
The primary application of this compound is in the analytical separation and quantification of impurities in statin drug products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[13][14]
Representative RP-HPLC Protocol
This protocol is designed for the identification and quantification of the title compound in the presence of lovastatin and other related substances. The key experimental choice is the use of an acidic mobile phase, which protonates the carboxylic acids, leading to better retention and peak shape on a C18 column.[15]
Objective: To separate Des(2-methylbutyryl) Lovastatin Hydroxy Acid from Lovastatin (lactone form) and its corresponding hydroxy acid.
Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately weigh ~1.0 mg of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt reference standard.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is the Stock Solution.
-
Prepare working standards by diluting the Stock Solution as needed.
-
-
Sample Preparation:
-
For a drug product (e.g., Lovastatin tablets), grind the tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Lovastatin.
-
Disperse in the diluent (acetonitrile/water), sonicate for 15 minutes to dissolve, and dilute to a final concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The parameters below are a validated starting point. The organic-to-aqueous ratio and gradient may be optimized to improve resolution.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent separation for moderately polar to nonpolar compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~3.0) | Acidic pH suppresses ionization of carboxyl groups, improving peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes. |
| Gradient | 60% A / 40% B, linear to 20% A / 80% B over 20 min | Allows for elution of the more polar hydroxy acids first, followed by the less polar lactone forms. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 237 nm | Wavelength of maximum absorbance for the chromophore in the statin core.[15] |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
The title compound, being a di-hydroxy acid, will be one of the earliest eluting peaks due to its high polarity.
-
Lovastatin lactone will be significantly more retained (less polar).
-
Identify peaks by comparing retention times with the reference standard.
-
Quantify using an external standard calibration curve.
-
Applications in Research and Development
-
Impurity Profiling: Used to identify and quantify this specific degradation product during stability studies of Lovastatin and Simvastatin, as mandated by regulatory agencies.
-
Forced Degradation Studies: Employed as a marker to understand the hydrolysis pathways of statins under acidic, basic, and neutral conditions.
-
Metabolic Research: Can be used in in-vitro studies with liver microsomes to investigate metabolic pathways and potential interconversions.
-
Enzymology: Serves as a reference inhibitor in HMG-CoA reductase enzymatic assays to probe the structure-activity relationships of the statin pharmacophore.
Conclusion
Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt is more than a mere impurity; it is a fundamental chemical entity for ensuring the quality of statin therapies and for advancing our understanding of their biochemical interactions. Its proper synthesis, characterization, and analytical application are critical for the pharmaceutical sciences. This guide has provided the core technical knowledge, from chemical structure to detailed analytical protocols, to empower researchers and industry professionals in their work with this important compound.
References
-
Barrios-González, J., & Miranda, R. U. (2015). Lovastatin Production: From molecular basis to industrial process optimization. Biotechnology Advances. [Link]
-
Pharmaffiliates. (n.d.). Des(2-methylbutyryl) lovastatin hydroxy acid sodium salt. Retrieved from [Link]
-
Tawfik, E. A., & Abdul-Hay, S. O. (2023). Lovastatin. In StatPearls. StatPearls Publishing. [Link]
-
Li, J. G., et al. (2004). Conversion Investigation for Lovastatin and Its Derivatives By HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Wikipedia. (n.d.). Lovastatin. Retrieved from [Link]
-
Mandave, S. V., et al. (2023). VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF LOVASTATIN AND OLEANOLIC ACID IN ANTILIPIDEMIC TABLETS. Rasayan Journal of Chemistry. [Link]
- Reddy, G. K., et al. (2001). Process for the preparation of sodium salts of statins.
-
Zarghi, A., & Arfaei, S. (2012). A Review of Current Trends and Advances in Analytical Methods for Determination of Statins: Chromatography and Capillary Electrophoresis. IntechOpen. [Link]
-
Bizukojc, M., & Ledakowicz, S. (2015). Lovastatin Production: From molecular basis to industrial process optimization. Biotechnology Advances. [Link]
-
FDA. (2001). mevacor® (lovastatin) label. Retrieved from [Link]
-
Kim, H. J., et al. (2019). A Novel Statin Compound from Monacolin J Produced Using CYP102A1-Catalyzed Regioselective C-Hydroxylation. Molecules. [Link]
Sources
- 1. Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A Novel Statin Compound from Monacolin J Produced Using CYP102A1-Catalyzed Regioselective C-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lovastatin - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt | 132294-94-1 [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. WO2001044144A2 - Process for the preparation of sodium salts of statins - Google Patents [patents.google.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. A Review of Current Trends and Advances in Analytical Methods for Determination of Statins: Chromatography and Capillary Electrophoresis | IntechOpen [intechopen.com]
- 15. scispace.com [scispace.com]
